molecular formula C6H5IN2O B1285547 2-Amino-5-Iodopyridine-3-Carbaldehyde CAS No. 578007-67-7

2-Amino-5-Iodopyridine-3-Carbaldehyde

Cat. No. B1285547
M. Wt: 248.02 g/mol
InChI Key: DSXSLRYMXWHNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415333B2

Procedure details

2-Aminonicotinaldehyde (515 mg, 4.22 mmol), periodic acid (144.1 mg, 0.63 mmol) and iodine (460.2 mg, 0.43 mmol) were dissolved in a mixture of acetic acid (12.0 ml), H2O (0.6 ml) and H2SO4 (0.1 ml). The mixture was heated to 80° C. for 4 h. Then it was poured into Na2S2O3 (10% aq. solution), neutralized with NaOH (2N aq. solution) and extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. The crude product was purified by flash chromatography; Pet. Ether, EtOAc (4:1→1:1) affording 842 mg (80%) the title compound.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
144.1 mg
Type
reactant
Reaction Step One
Quantity
460.2 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[I:10](O)(=O)(=O)=O.II.[O-]S([O-])(=S)=O.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C.O.OS(O)(=O)=O>[NH2:1][C:2]1[N:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]=[O:5] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
515 mg
Type
reactant
Smiles
NC1=C(C=O)C=CC=N1
Name
Quantity
144.1 mg
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
460.2 mg
Type
reactant
Smiles
II
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=O)C=C(C=N1)I
Measurements
Type Value Analysis
AMOUNT: MASS 842 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 538.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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